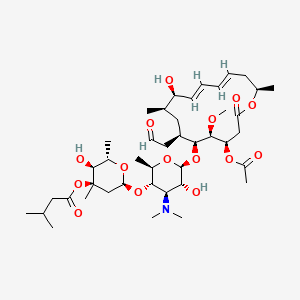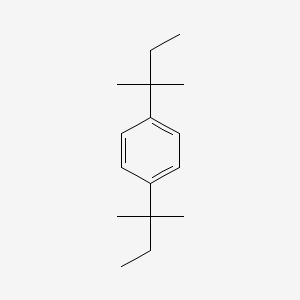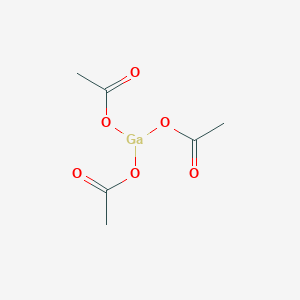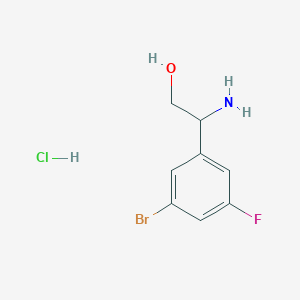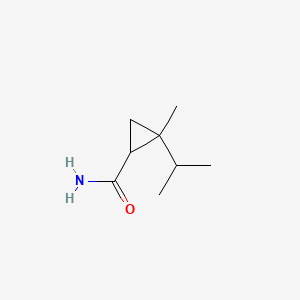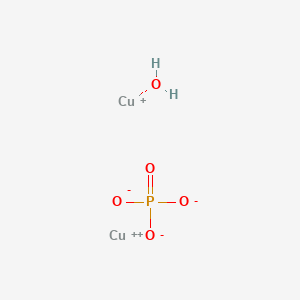
Copper;copper(1+);phosphate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;copper(1+);phosphate;hydrate is a compound that consists of copper ions, phosphate ions, and water molecules
Méthodes De Préparation
The synthesis of copper;copper(1+);phosphate;hydrate can be achieved through several methods. One common method involves the reaction of copper carbonate with phosphoric acid in an acetone medium at ambient temperature . Another method includes the hydrothermal synthesis, where copper carbonate and phosphoric acid are reacted in a Teflon-lined autoclave at elevated temperatures . Industrial production methods often involve the use of high-temperature reactions between copper salts and phosphoric acid or its derivatives .
Analyse Des Réactions Chimiques
Copper;copper(1+);phosphate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the copper ions can be oxidized to higher oxidation states, while in reduction reactions, they can be reduced to lower oxidation states . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Copper;copper(1+);phosphate;hydrate has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it has been studied for its potential antimicrobial properties and its role in enzyme function . In medicine, it is being explored for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of fertilizers, pigments, and other chemical materials .
Mécanisme D'action
The mechanism of action of copper;copper(1+);phosphate;hydrate involves its interaction with various molecular targets and pathways. Copper ions can act as electron donors or acceptors, participating in redox reactions that are crucial for many biological processes . The compound can also interact with proteins and enzymes, affecting their structure and function . These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Copper;copper(1+);phosphate;hydrate can be compared with other similar compounds such as copper(II) phosphate and copper pyrophosphate . While all these compounds contain copper and phosphate ions, they differ in their chemical structures and properties. For example, copper(II) phosphate has a different oxidation state of copper and different coordination geometry compared to this compound . These differences can lead to variations in their chemical reactivity and applications .
Similar Compounds
- Copper(II) phosphate
- Copper pyrophosphate
- Copper(II) sulfate
- Copper(II) nitrate
These compounds share some similarities with this compound but also have unique properties that make them suitable for different applications .
Propriétés
Formule moléculaire |
Cu2H2O5P |
|---|---|
Poids moléculaire |
240.08 g/mol |
Nom IUPAC |
copper;copper(1+);phosphate;hydrate |
InChI |
InChI=1S/2Cu.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q+1;+2;;/p-3 |
Clé InChI |
AKADEYXCVLSLSD-UHFFFAOYSA-K |
SMILES canonique |
O.[O-]P(=O)([O-])[O-].[Cu+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


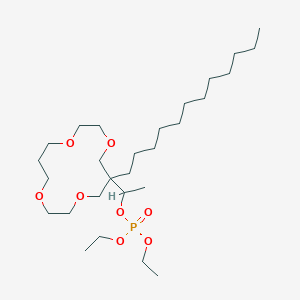


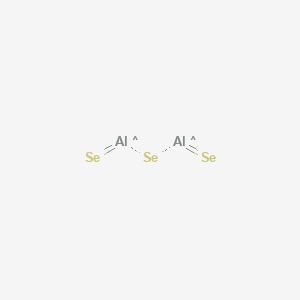
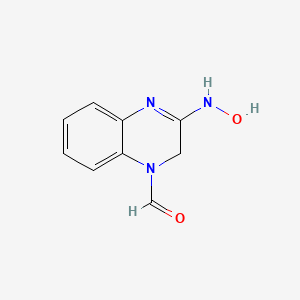
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
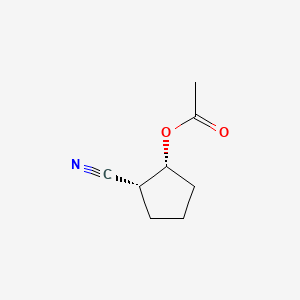
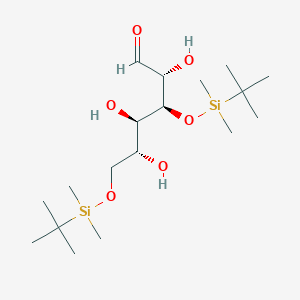
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
